molecular formula C19H12N6OS B2789807 N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1226446-20-3

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2789807
CAS No.: 1226446-20-3
M. Wt: 372.41
InChI Key: VTTZAFXSHOXVSH-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of imidazole, quinoline, and benzo[c][1,2,5]thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline and imidazole intermediates, followed by their coupling with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The reaction conditions often include the use of strong bases like potassium hydroxide (KOH) and catalysts such as nickel acetate (Ni(Ac)2·4H2O) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole and quinoline moieties can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound can interact with biological targets, such as enzymes and receptors, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of imidazole, quinoline, and thiadiazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to form stable metal complexes and exhibit potent biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-imidazol-1-ylquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N6OS/c26-19(13-4-6-14-16(10-13)24-27-23-14)21-15-3-1-2-12-5-7-17(22-18(12)15)25-9-8-20-11-25/h1-11H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTZAFXSHOXVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC4=NSN=C4C=C3)N=C(C=C2)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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